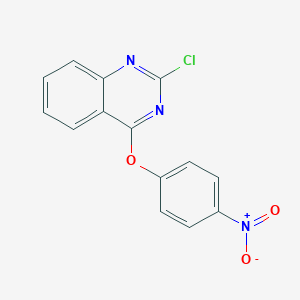
Methyl (4-methylidenecyclohexyl)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-methylidenecyclohexyl)methyl carbonate is an organic compound with the molecular formula C10H16O3 It is a carbonate ester derived from the reaction of methanol and (4-methylidenecyclohexyl)methanol with phosgene or a similar carbonylating agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methylidenecyclohexyl)methyl carbonate typically involves the reaction of (4-methylidenecyclohexyl)methanol with methanol in the presence of a carbonylating agent such as phosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction scheme is as follows:
[ \text{(4-methylidenecyclohexyl)methanol} + \text{methanol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of alternative carbonylating agents such as dimethyl carbonate can also be explored to reduce the environmental impact of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-methylidenecyclohexyl)methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (4-methylidenecyclohexyl)methyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Mecanismo De Acción
The mechanism of action of Methyl (4-methylidenecyclohexyl)methyl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (4-methylenecyclohexyl)methyl carbonate
- Ethyl (4-methylidenecyclohexyl)methyl carbonate
- Propyl (4-methylidenecyclohexyl)methyl carbonate
Uniqueness
Methyl (4-methylidenecyclohexyl)methyl carbonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
61223-54-9 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl (4-methylidenecyclohexyl)methyl carbonate |
InChI |
InChI=1S/C10H16O3/c1-8-3-5-9(6-4-8)7-13-10(11)12-2/h9H,1,3-7H2,2H3 |
Clave InChI |
BWCRALGQCFTKLI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCC1CCC(=C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)

![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)


![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
